1-(4-Oxocyclohexyl)pyrrolidin-2-one

Catalog No.
S871935
CAS No.
1352933-85-7
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Oxocyclohexyl)pyrrolidin-2-one

CAS Number

1352933-85-7

Product Name

1-(4-Oxocyclohexyl)pyrrolidin-2-one

IUPAC Name

1-(4-oxocyclohexyl)pyrrolidin-2-one

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8H,1-7H2

InChI Key

LITOUEJAJQBLGI-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2CCC(=O)CC2

Canonical SMILES

C1CC(=O)N(C1)C2CCC(=O)CC2

1-(4-Oxocyclohexyl)pyrrolidin-2-one, also known by its CAS number 1352933-85-7, is a chemical compound with the molecular formula C₁₀H₁₅NO. It has a molecular weight of approximately 181.235 g/mol. The structure of this compound features a pyrrolidinone ring substituted with a cyclohexyl ketone at the 1-position, which contributes to its unique chemical properties and potential biological activities. This compound is categorized under the racetam family, which includes various nootropic agents known for their cognitive-enhancing effects .

Typical of pyrrolidine derivatives:

  • Nucleophilic Substitution: Due to the nucleophilic nature of the pyrrolidine ring, it can react with electrophiles such as alkyl halides and acyl halides, facilitating the formation of various substituted products .
  • Condensation Reactions: This compound can participate in condensation reactions leading to the formation of more complex structures, particularly when combined with aldehydes or ketones.
  • Hydrogenation: The ketone functionality may be susceptible to reduction under appropriate conditions, yielding alcohol derivatives.

Research indicates that 1-(4-Oxocyclohexyl)pyrrolidin-2-one exhibits nootropic properties, enhancing cognitive functions such as memory and learning. Its mechanism of action is thought to involve modulation of neurotransmitter systems, particularly acetylcholine pathways. Additionally, it may have neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

The synthesis of 1-(4-Oxocyclohexyl)pyrrolidin-2-one can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors such as cyclohexanones and pyrrolidine, cyclization can be induced through heating or catalytic methods.
  • Condensation Reactions: The reaction between pyrrolidinone and cyclohexanone derivatives under acidic or basic conditions can yield the desired product.
  • Optimized Reaction Conditions: Recent studies highlight the importance of optimizing reaction parameters such as temperature and reactant ratios to maximize yield and minimize by-products .

1-(4-Oxocyclohexyl)pyrrolidin-2-one has several applications:

  • Nootropic Agent: It is primarily studied for its potential use as a cognitive enhancer in treating conditions like Alzheimer's disease and other forms of dementia.
  • Pharmaceutical Intermediates: Its unique structure makes it a valuable intermediate in synthesizing other biologically active compounds.
  • Research Tool: Used in laboratory settings to investigate mechanisms of action related to memory and learning processes.

Interaction studies involving 1-(4-Oxocyclohexyl)pyrrolidin-2-one have focused on its effects on neurotransmitter systems. Preliminary findings suggest that it may enhance acetylcholine release and receptor activity, contributing to its cognitive-enhancing properties. Further pharmacokinetic studies are necessary to understand its absorption, distribution, metabolism, and excretion profiles.

1-(4-Oxocyclohexyl)pyrrolidin-2-one shares structural similarities with several other compounds within the pyrrolidine class. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
N-(4-Hydroxycyclohexyl)acetamide23363-88-40.74
N-(3,5-Dimethyladamantan-1-yl)acetamide19982-07-10.76
4-(Dimethylamino)cyclohexanone40594-34-10.77
N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide39711-79-00.74
1-Azaspiro[4.5]decane-2,8-dione749861-03-80.85

Uniqueness

The uniqueness of 1-(4-Oxocyclohexyl)pyrrolidin-2-one lies in its specific combination of a cyclohexyl ketone moiety with a pyrrolidinone structure, which potentially enhances its bioactivity compared to other similar compounds that may lack this specific functional group arrangement. This structural feature may contribute to its distinct pharmacological profile and efficacy as a nootropic agent.

Dates

Modify: 2023-08-16

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